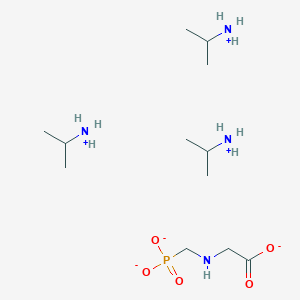
Glyphosat-Isopropylammonium
Übersicht
Beschreibung
Glyphosate-isopropylammonium is an organic molecular entity.
Wirkmechanismus
Target of Action
Glyphosate-isopropylammonium, also known as Glyphosate Isopropylamine Salt, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in plants . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .
Mode of Action
Glyphosate-isopropylammonium acts as a potent inhibitor of the EPSPS enzyme . By binding to the active site of this enzyme, it prevents the formation of 5-enolpyruvylshikimate-3-phosphate, a critical intermediate in the synthesis of aromatic amino acids . This inhibition disrupts the shikimate pathway, leading to a deficiency in essential aromatic amino acids, which are necessary for protein synthesis and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by glyphosate-isopropylammonium is the shikimate pathway . This pathway is responsible for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development . By inhibiting the EPSPS enzyme, glyphosate-isopropylammonium disrupts this pathway, leading to a halt in the production of these critical compounds .
Pharmacokinetics
Glyphosate-isopropylammonium is absorbed through the foliage of plants and is minimally absorbed through roots . Once absorbed, it is translocated to the growing points of the plant . The pharmacokinetics of glyphosate-isopropylammonium is influenced by its formulation, application rate, and the plant species .
Result of Action
The primary result of glyphosate-isopropylammonium action is the inhibition of plant growth and development . By disrupting the shikimate pathway, the compound causes a deficiency in essential aromatic amino acids, leading to a halt in protein synthesis . This disruption eventually leads to the death of the plant .
Action Environment
The action of glyphosate-isopropylammonium can be influenced by various environmental factors. Soil properties, such as organic matter content, can affect the compound’s bioavailability and efficacy . Additionally, the compound’s action can be influenced by environmental conditions such as temperature and rainfall . For instance, heavy rainfall shortly after application can lead to reduced efficacy due to runoff . Furthermore, the compound’s stability can be affected by factors such as pH and sunlight exposure .
Wissenschaftliche Forschungsanwendungen
Adsorptionsstudien im Boden
Die Wechselwirkung von Glyphosat-Isopropylammonium mit dem Boden ist ein wichtiger Forschungsbereich, insbesondere die Adsorptionsmerkmale, die seine Umweltverlagerung und -schicksal beeinflussen. Untersuchungen haben die Beziehung zwischen Bodeneigenschaften und dem Adsorptionskoeffizienten von Glyphosat untersucht und Einblicke in sein Verhalten in verschiedenen Bodentypen geliefert .
Toxizitätsbewertung
Studien haben die Toxizität von Glyphosat-Isopropylaminsäure auf verschiedene Zelllinien untersucht, darunter Leber-, Lungen- und Nervenzellen. Diese Bewertungen tragen zum Verständnis der potenziellen Gesundheitsrisiken im Zusammenhang mit der Exposition gegenüber Glyphosat bei und tragen zu Sicherheitsvorschriften bei .
Landwirtschaftliche Chemie
Als Chelatbildner reicht die Rolle von Glyphosat in der Landwirtschaft über den Einsatz von Herbiziden hinaus. Es kann die Pflanzenphysiologie beeinflussen, wie z. B. vorübergehende Chlorose in Sojabohnenblättern aufgrund des schnellen Metabolismus zu phytotoxischem AMPA .
Forschung zur Herbizidformulierung
Glyphosat-Isopropylaminsäure wird in Herbizidformulierungen verwendet. Die Forschung zu diesen Formulierungen umfasst die Untersuchung ihrer Auswirkungen auf Nicht-Zielorganismen und Umweltbelastungen sowie die Entwicklung neuer Herbizidprodukte .
Ökotoxikologie
Die Auswirkungen von glyphosathaltigen Herbiziden auf Nicht-Zielorganismen wie Arthropoden sind ein wichtiges Forschungsfeld. Studien konzentrieren sich auf die Langlebigkeit, Fruchtbarkeit und das Verhalten dieser Organismen, wenn sie Glyphosat ausgesetzt sind, was für ökologische Risikobewertungen entscheidend ist .
Biochemische Analyse
Biochemical Properties
Glyphosate-isopropylammonium disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms . It inhibits the enzyme EPSPS, which is critical for the synthesis of the essential aromatic amino acids tryptophan, phenylalanine, and tyrosine .
Cellular Effects
Glyphosate-isopropylammonium has been shown to reduce cell viability in certain conditions. For instance, it has been found to reduce cell viability in human renal cells at concentrations of 40 μM or higher . It can induce cell cycle dysregulation and has been suggested to act as an endocrine-disrupting chemical .
Molecular Mechanism
The molecular mechanism of Glyphosate-isopropylammonium involves the inhibition of the EPSPS enzyme. This enzyme is unique to plants and microorganisms and is critical for the synthesis of essential aromatic amino acids . By inhibiting this enzyme, Glyphosate-isopropylammonium disrupts the shikimate pathway, leading to the death of the plant .
Temporal Effects in Laboratory Settings
The effects of Glyphosate-isopropylammonium can change over time in laboratory settings. For instance, Glyphosate-isopropylammonium alone had negligible effects on the viability of human placental cells after 18 hours of exposure . The addition of 0.1% RoundUp to the Glyphosate-isopropylammonium solution significantly reduced viability, suggesting that adjuvants enhance Glyphosate-isopropylammonium availability and toxicity .
Dosage Effects in Animal Models
In animal models, the effects of Glyphosate-isopropylammonium can vary with different dosages. Sub-lethal doses of Glyphosate-isopropylammonium in murine models have been shown to elicit an array of toxic effects . For instance, mice exposed to 400 mg/kg/day of Glyphosate-isopropylammonium underwent increased apoptosis and upregulated N-methyl-d-aspartate receptor 1 (NMDAR1) expression in renal proximal tubule epithelium .
Metabolic Pathways
Glyphosate-isopropylammonium, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and rapidly and essentially completely excreted . This suggests that Glyphosate-isopropylammonium may not be extensively metabolized in the body.
Transport and Distribution
Glyphosate-isopropylammonium is absorbed through foliage, and minimally through roots, and from there translocated to growing points . This suggests that Glyphosate-isopropylammonium can be transported and distributed within cells and tissues.
Subcellular Localization
Given its mode of action, it is likely that Glyphosate-isopropylammonium targets the sites of the shikimate pathway within the cell, which is located in the chloroplasts in plants
Eigenschaften
IUPAC Name |
2-(phosphonomethylamino)acetic acid;propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.C3H9N/c5-3(6)1-4-2-10(7,8)9;1-3(2)4/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKANFGSDXODPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N.C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034649 | |
| Record name | Glyphosate isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [HSDB], Odorless crystalline solid or powder, very soluble in water. | |
| Record name | Glyphosate isopropylamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In water, 1.05X10+6 mg/L at 25 °C | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 2.1X10-3 mPa at 25 °C /1.58X10-8 mm Hg/ at 25 °C, 1.58x10-8 mmHg | |
| Record name | Glyphosate isopropylamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Proposed mechanisms include disruption of cellular membranes and uncoupling of oxidative phosphorylation, although these may be interrelated. Indeed, the mechanism of toxicity may vary between different formulations of glyphosate. In two cases of glyphosate trimesium poisoning cardiopulmonary arrest occurred within minutes of ingestion. Since this is not reported from glyphosate isopropylamine, it is possible that these products differ in the mechanism of toxicity., Experimentally, there appears to be minimal (if any) mammalian toxicity from glyphosate itself... LD50 greater than 4000 mg/kg. Surfactant coformulants are considered the more toxic component in glyphosate-containing herbicides. Polyoxyethyleneamine (POEA; tallow amine; LD50 equal to 1200 mg/kg) is the most common surfactant formulated in these products, but others are also used. ...Coformulated potassium and isopropylamine may also contribute to toxicity. Isopropylamine has a rat LD50 of 111 to 820 mg/kg, decreases vascular resistance, and may either increase or decrease cardiac contractility and rate., ...Disruptions of oxidative phosphorylation globally impair normal cellular function as a result of limited energy supply... Similarly, direct toxicity to cell membranes (including those of the mitochondria) interferes with normal cellular processes such as ion channels. Both disruptions induce multiorgan toxicity. Hypotension and dysrhythmias impair tissue perfusion, and hepatic and renal toxicity induce metabolic disequilibria and acidosis, which impairs normal physiological processes. Pulmonary toxicity may lead to hypoxia, which further compromises normal cellular functioning. Failure to correct these abnormalities may lead to irreversible cellular toxicity and death. /glyphosate-containing herbicides/, /The study/ tested the effects of glyphosate and Roundup at lower nontoxic concentrations on aromatase, the enzyme responsible for estrogen synthesis. The glyphosate-based herbicide disrupts aromatase activity and mRNA levels and interacts with the active site of the purified enzyme, but the effects of glyphosate are facilitated by the Roundup formulation in microsomes or in cell culture. /The authors/ conclude that endocrine and toxic effects of Roundup, not just glyphosate, can be observed in mammals /and/ suggest that the presence of Roundup adjuvants enhances glyphosate bioavailability and/or bioaccumulation., For more Mechanism of Action (Complete) data for GLYPHOSATE ISOPROPYLAMINE SALT (6 total), please visit the HSDB record page. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
38641-94-0 | |
| Record name | Roundup | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38641-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyphosate-isopropylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyphosate isopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phosphonomethyl)glycine, compound with 2-propylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(phosphonomethyl)glycin isopropylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYPHOSATE-ISOPROPYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJX3508RLJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Occurs in two steps 143-164 °C and 189-223 °C, Occurs in two steps: 289.4-327.2 °F, 372.2-433.4 °F | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GLYPHOSATE ISOPROPYLAMINE SALT | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/915 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


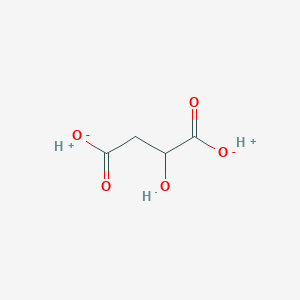
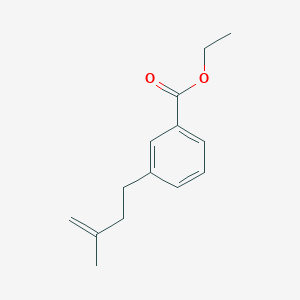

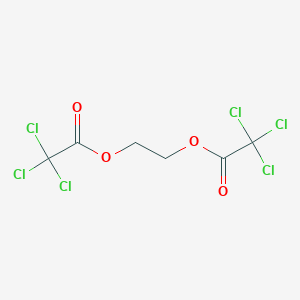
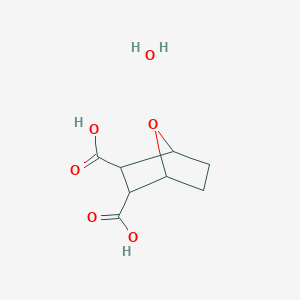
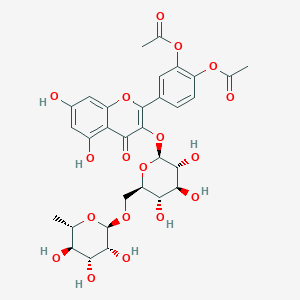

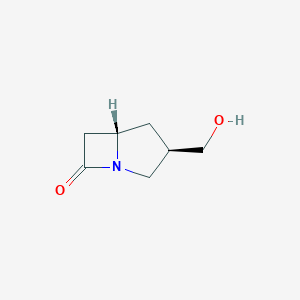
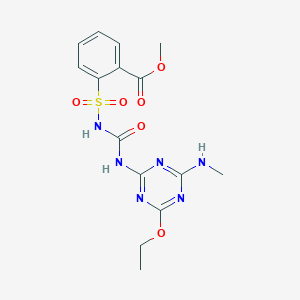
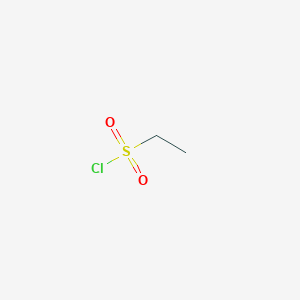
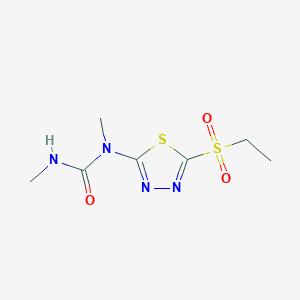
![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)


